4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine - 26974-09-4

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Catalog Number: EVT-302849
CAS Number: 26974-09-4
Molecular Formula: C11H8F3N3
Molecular Weight: 239.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8F3N3 . It is a member of the pyrimidine class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, often involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters . In one study, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and their structures were confirmed by ¹H-NMR, IR, and MS .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” includes a phenyl group attached to the 4-position of the pyrimidine ring and a trifluoromethyl group attached to the 6-position . The compound also has an amino group at the 2-position of the pyrimidine ring .

Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been shown to undergo a variety of chemical reactions . For example, they can participate in Suzuki coupling reactions with boronic acids or esters .

Physical And Chemical Properties Analysis

“4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” has a molecular weight of 239.20 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and contains 17 heavy atoms .

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

    Compound Description: This compound is a derivative of 4-(trifluoromethyl)pyrimidin-2-amine and was synthesized and characterized using various techniques, including NMR, MS, HRMS, and X-ray diffraction. [] Theoretical calculations were also performed using HF/6-31G and B3LYP/6-31G methods to study its structural properties and frontier orbital energies. [] The study revealed the presence of intermolecular N–HN interactions in the crystal structure. []

9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

    Compound Description: This compound, C22H19ClF3N3O2, was characterized by X-ray diffraction, revealing a triclinic crystal system. [] The study reported the compound's unit cell parameters, including a = 9.8138(7) Å, b = 10.9739(7) Å, c = 11.6878(9) Å, α = 62.633(7)°, β = 67.095(7)°, γ = 68.817(6)°, and V = 1003.78(14) Å3. []

4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives

    Compound Description: This study investigates three specific derivatives within this class: 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-1), 4-(4-chlorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-2), and 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-3). [] The research focused on characterizing their hydrogen bonding (HB) sites using quantum chemistry methods, including HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels. [] The study analyzed molecular electrostatic potential maps, HB complex geometries, and energetic parameters of complexation reactions. [] Results identified one of the pyrimidine nitrogen atoms as the primary hydrogen bonding site. []

[4-(4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-yl) Pyrimidine-2-Amine] (JNJ-2482272)

    Compound Description: JNJ-2482272, investigated as an anti-inflammatory agent, was found to be a potent aryl hydrocarbon receptor (AhR) activator and CYP1A autoinducer. [] Despite high plasma exposure after a single dose, it exhibited near-complete loss of exposure after repeated administration in rats due to autoinduction. [] In vitro studies demonstrated its potent AhR activation, with potency comparable to 2,3,7,8-tetrachloro-dibenzodioxin, and significant CYP1A induction in human hepatocytes. [] The research suggests that JNJ-2482272's strong autoinduction in rats might translate to humans. []

4-Phenyl-6-trifluoromethyl-2-amino-pyrimidine Compounds (III-1 to III-22)

    Compound Description: This study explored a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds (III-1 to III-22) for their fungicidal activity against Botrytis cinerea. [] These compounds were synthesized and their structures confirmed by 1H-NMR, IR, and MS. [] The research revealed that many of these compounds, particularly those with a fluorine atom at the ortho-position of the benzene ring, showed promising antifungal activity, even surpassing the efficacy of commercial fungicides like pyrimethanil and cyprodinil in in vitro and in vivo tests. [] Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses suggested a mechanism different from cyprodinil. []

N-[4-(trifluoromethyl)phenyl]cinnamamide

    Compound Description: This compound, with the chemical formula (C16H12F3NO), served as a synthetic precursor to 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. [] It was characterized using Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy (1H, 13C), and X-ray diffraction. [] The crystallographic analysis revealed a monoclinic crystal system with specific unit cell parameters. []

2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones (9a-e)

    Compound Description: This series of compounds (9a-e) was synthesized through a multi-step process involving the reaction of piperidine with 4-chloroacetophenone, condensation with various aryl aldehydes, cyclization with guanidine hydrochloride, and finally, reaction with phthalic anhydride. [] All reactions were performed under microwave irradiation. [] The synthesized compounds were characterized using spectral data and screened for antibacterial activity. []

4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines

    Compound Description: These compounds were utilized in a convergent protocol for the direct chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. [] This method successfully yielded 18 derivatives of the target pyrimidines with yields ranging from 70–98%. [] The structures of the obtained products were confirmed using single crystal X-ray analysis and two-dimensional nuclear magnetic resonance experiments. []

N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues

    Compound Description: This study focused on synthesizing a novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. [] The synthesis involved an initial substitution reaction of commercially available 2,4 and 4,6-dichloropyrimidines with 2-amino-6-trifluoromethylpyridine followed by Suzuki coupling with various substituted aryl/heteroaryl boronic acids or boronic esters. [] The structures of the newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and MS analysis. []

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

    Compound Description: This research explored a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as potential inhibitors of MAPK-interacting kinases (Mnks). [] These compounds exhibited potent Mnk2 inhibitory activity and demonstrated promising anti-proliferative activity against MV4-11 acute myeloid leukemia (AML) cells. [] Mechanistic studies revealed their ability to reduce phosphorylated eIF4E levels, induce apoptosis, downregulate the anti-apoptotic protein Mcl-1, and cleave PARP. [] The lead compound displayed favorable pharmacokinetic properties, including oral bioavailability. []

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

    Compound Description: This study focused on the identification and development of potent, selective, and orally bioavailable inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the remodeling of the extracellular matrix and implicated in fibrosis. [] The research led to the discovery of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28) as a highly potent and selective irreversible LOXL2 inhibitor. [] Compound 28 demonstrated significant efficacy in reducing fibrosis in a mouse lung bleomycin model and led to the development of the clinical candidate (R,R)-enantiomer 43 (PAT-1251). []

1-Substituted 4(6)-Trifluoromethyl-Pyrimidin-2(1H)-Ones

    Compound Description: This study details a regioselective method for synthesizing both 1,4- and 1,6-regioisomers of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones. [] The synthesis involved a cyclocondensation reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with either nonsymmetric ureas (for 1,4-isomers) or nonsymmetric 1-substituted 2-methylisothiourea sulfates (for 1,6-isomers). [] This method resulted in high yields of the respective isomers, and the structures were determined by 1H and 13C NMR, and 2D HMBC spectral analysis. []

(4-phenyl-pyrimidin-2-yl)-amine

    Compound Description: This compound is mentioned in a patent describing the development of phenyl-substituted pyrimidine derivatives for enhancing immune tolerance in mammals. [] While specific details about this compound's properties or synthesis are not provided in the abstract, its inclusion in the patent suggests potential pharmaceutical applications.

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

    Compound Description: This research focuses on the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent and selective cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors. [] Through medicinal chemistry optimization, the researchers identified a highly potent and selective CDK4/6 inhibitor with good oral bioavailability. [] This compound exhibited significant antitumor activity in an MV4-11 acute myeloid leukemia mouse xenograft model without causing significant toxicity. []

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

    Compound Description: This study investigates the synthesis, spectral characterization, and quantum chemical properties of (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. [] The compound was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and Fourier transform infrared (FT-IR) spectroscopy. [] Theoretical calculations, including density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, were performed to determine its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and other properties. [] The compound exhibited potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. []

4-(Trifluoromethyl)pyrimidin-2(1H)-ones

    Compound Description: This broad class of compounds serves as a scaffold for exploring the regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone. [] The research explored the reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, substituted or unsubstituted at the 6-position, with acetone in the presence of various catalysts, including L-proline and chiral secondary amines. [] The study found that the reaction pathway, leading to different regioisomers, depended on the reaction conditions (thermodynamic or kinetic control) and the catalyst used. []

4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-amine (7 a-e)

    Compound Description: This series of compounds was synthesized through a multi-step process, starting from the reaction of piperidine with 4-chloroacetophenone. [] These compounds acted as intermediates in the synthesis of the final 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones. [] All reactions were conducted under microwave irradiation and the synthesized compounds were characterized using spectral data. []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

    Compound Description: This study investigated (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as potential Polo-like kinase 4 (PLK4) inhibitors. [] These compounds exhibited potent inhibitory activity against PLK4 and demonstrated promising anticancer activity in breast cancer models. [] The lead compound effectively inhibited PLK4 activity, disrupted centriole replication, caused mitotic defects, and induced apoptosis in breast cancer cells. [] Additionally, it exhibited significant antitumor efficacy in vivo. []

5‐(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2)

    Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. [] hERG channel activators hold potential therapeutic value for treating acquired and congenital long QT (LQT) syndrome. [] ITP-2 stands out due to its distinct chemical structure compared to previously reported hERG activators. []

5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine

    Compound Description: This patent describes a series of 5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine derivatives designed as kinase inhibitors. [] These compounds exhibit inhibitory activity against c-kit, PDGFRα, and PDGFRβ kinases. [] The patent encompasses various substitutions on the pyrimidine and phenyl rings, highlighting the potential for diverse pharmacological activities within this class of compounds. []

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

    Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives. [] These compounds were synthesized by reacting various chalcones with guanidine hydrochloride. [] The synthesized compounds were then tested for their antibacterial and antifungal activities. []

4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (15, MRS4833)

    Compound Description: This compound, identified as MRS4833, is a potent and competitive P2Y14 receptor (P2Y14R) antagonist. [] It demonstrated 89-fold higher binding affinity compared to its analog lacking the alpha-hydroxyl group. [] In vivo studies showcased its efficacy in reducing airway eosinophilia in a protease-mediated asthma model and reversing chronic neuropathic pain in a mouse chronic constriction injury (CCI) model. []

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

    Compound Description: BAY 1000394, a pan-cyclin-dependent kinase (CDK) inhibitor, emerged from optimizing a high-throughput screening hit, which initially yielded a multitargeted CDK and VEGF-R inhibitor. [, , , ] The initial compound, despite a promising preclinical profile, failed in phase I clinical trials due to limited absorption, high inter-patient variability stemming from low aqueous solubility, and off-target activity against carbonic anhydrases. [] The incorporation of a sulfoximine group during lead optimization significantly improved the compound's properties, leading to BAY 1000394, a potent pan-CDK inhibitor currently undergoing phase I clinical trials. []

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

    Compound Description: These two compounds, U7 and U8, are part of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. [] They were designed and synthesized as potential pesticides and their structures confirmed by 1H NMR, 13C NMR, and HRMS. [] Bioassays demonstrated their excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis. [] Notably, U7 and U8 exhibited broad-spectrum activity and potent inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. []

methanone

    Compound Description: This compound, a 2-methoxy-substituted derivative, exhibits structural similarities to its 4-methyl- and 4-chloro-substituted analogs but displays distinct crystallographic features. [, ] Unlike its analogs, the thiophene ring in this compound is not disordered, while the -CF3 group shows disorder. [] The thiophene ring adopts a gauche conformation with a torsion angle of −69.6(2)°, contrasting the anticlinal conformations observed in the 4-methyl- and 4-chloro-substituted derivatives. [] The crystal packing is characterized by C—H⋯O hydrogen bonds involving the thiophene ring, forming C(5) chain graph-set motifs. [] An intramolecular C—H⋯N hydrogen bond is also present. []

4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18, CYC116)

    Compound Description: Identified as CYC116, this compound emerged as a potent aurora A and B kinase inhibitor through cell-based screening of kinase-directed compounds. [] It exhibited potent cytotoxic activity against various cancer cell lines, suppressed mitotic histone H3 phosphorylation, and induced aberrant mitotic phenotypes. [] The presence of a substituent at the aniline para-position correlated with increased potency and selectivity for aurora kinase inhibition. [] CYC116 induced mitotic failure, increased polyploidy, and ultimately, cell death by inhibiting aurora A and B kinases. [] Furthermore, it demonstrated oral bioavailability and in vivo anticancer activity, leading to its entry into phase I clinical trials for cancer treatment. []

4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives

    Compound Description: This study involved synthesizing a series of 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols derivatives to explore their biological activity. [] These compounds were synthesized from corresponding chalcones and characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. [] In vitro antibacterial and antifungal assays revealed that some derivatives, especially those with a nitro group, displayed promising activity against various bacterial and fungal strains. []

3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines

    Compound Description: This research focused on designing and synthesizing approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines to develop potent Mycobacterium tuberculosis (M.tb) ATP synthase inhibitors. [] The study identified that the most effective analogs contained a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. [] Additionally, several 7-(2-pyridylmethylamine) derivatives exhibited promising activity. [] Some compounds displayed potent in vitro M.tb growth inhibition, low hERG liability, and good metabolic stability in both mouse and human liver microsomes, highlighting their potential as anti-tuberculosis agents. []

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

    Compound Description: This compound crystallizes with two symmetry-independent molecules in the asymmetric unit, exhibiting minor differences in the methoxyphenyl ring rotation. [] One molecule shows a disordered -CF3 group due to rotation, leading to split F atom sites. [] The compound exhibits intramolecular N—H⋯N hydrogen bonds and forms dimers through similar intermolecular hydrogen bonds, resulting in R 2 2(12) ring motifs and π–π stacking interactions between pyrimidine rings. [] Intermolecular C—H⋯O hydrogen bonds involving the methoxyphenyl ring are also observed. []

Properties

CAS Number

26974-09-4

Product Name

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

IUPAC Name

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula

C11H8F3N3

Molecular Weight

239.2 g/mol

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17)

InChI Key

ZHXBPRJAAQLLMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.